N,N-Dimethylformamide dicyclohexyl acetal
Overview
Description
N,N-Dimethylformamide dicyclohexyl acetal (DMF-DCH) is a cyclic acetal of dimethylformamide (DMF) and dicyclohexyl (DCH). It is a versatile and widely used reagent in organic chemistry and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. DMF-DCH is also used in a variety of scientific research applications, including in the development of new synthetic techniques and the study of biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis
N,N-Dimethylformamide dicyclohexyl acetal is prominently used in the synthesis of heterocyclic compounds. Its role in the preparation of these compounds through formylation of active methylene groups and amino groups to give enamines and amidines respectively, is critical for the formation and modification of heterocyclic structures (Abu-Shanab, Sherif, & Mousa, 2009).
Alkylation in Tricyclic Antidepressants
The compound has been utilized in the preparation of N-ethyl derivatives of secondary amino tricyclic antidepressants. This application is significant in enhancing the quantitation of these drugs in plasma levels for clinical studies (Narasimhachari & Friedel, 1979).
Corticosteroid Derivatization
In corticosteroid derivatization, N,N-Dimethylformamide dicyclohexyl acetal has been used on dexamethasone to improve its analytical detection capabilities. This application is particularly relevant in the fields of analytical chemistry and drug residue surveillance (Negriolli, Maume, Deniaud, & Andre, 1996).
Transformations in Organic Synthesis
The compound is involved in unique transformations of organic compounds. For instance, it converts an allylic OH group into a [5.5.5.5]fenestradiene, showcasing its role in selective reactions of complex organic structures (Wang, Guidetti-Grept, Keese, & Stoeckli-Evans, 1997).
Synthesis of Cyanopurines and Pyrroles
The compound facilitates the synthesis of cyanopurines and novel 2H-pyrroles, which are significant in chemical research for their unique structures and potential applications (Alves et al., 1997).
Glycoside and Cyclitol Derivatives
It aids in the formation of cyclic acetals from polyhydric alcohols, which is an essential reaction in the creation of derivatives for glycosides and cyclitols (Bissett, Evans, & Parrish, 1967).
Polyheterocyclic Synthesis
N,N-Dimethylformamide dicyclohexyl acetal isinstrumental in the synthesis of polysubstituted pyridines, pyrimidines, pyridazines, and their fused derivatives. Its reaction with malononitrile dimer and diazonium chloride illustrates its versatility in creating complex heterocyclic structures (Abu-Shanab et al., 2011).
Formation of Quinazolin-4-Ones
This compound is also involved in the formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. It acts as a source of electrophilic one-carbon units, highlighting its role in the synthesis of complex organic compounds (Nathubhai et al., 2011).
Synthesis of 2-Amino-Pyrimidines
Its application in the synthesis of 4-substituted-2-amino-pyrimidines through reflux with aromatic or heterocyclic compounds demonstrates its utility in creating significant heterocyclic compounds (Gong Shengchen, 2011).
Nucleoside Derivatization
N,N-Dimethylformamide dicyclohexyl acetal has been used for the derivatization of nucleosides, improving their chromatographic and mass spectral properties. This is pivotal in biochemical analysis and research (Osei-twum et al., 1990).
Pervaporation Separation in Industrial Applications
In industrial and pharmaceutic applications, it is used for extracting acetylene and fabricating fibers. Its separation using pervaporation, an energy-efficient and environmentally friendly technology, is significant for recycling and waste management (Zhang et al., 2021).
Versatility in Natural Product Synthesis
The compound is also noted for its versatility in natural products synthesis, particularly in the formation of complex structures like heterocyclic rings and alkaloids, showcasing its broad applicability in organic synthesis (Bracher, 2020).
properties
IUPAC Name |
1,1-dicyclohexyloxy-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-16(2)15(17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h13-15H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCBITPXNLHRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OC1CCCCC1)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942208 | |
Record name | 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide dicyclohexyl acetal | |
CAS RN |
2016-05-9 | |
Record name | 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(cyclohexyloxy)trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(cyclohexyloxy)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(cyclohexyloxy)trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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